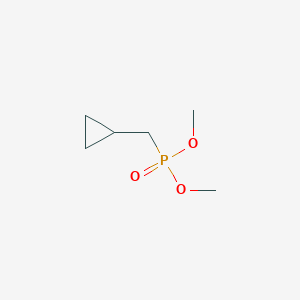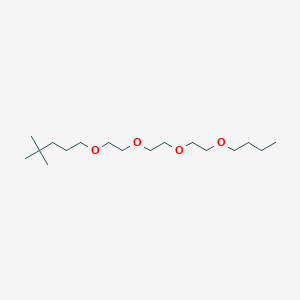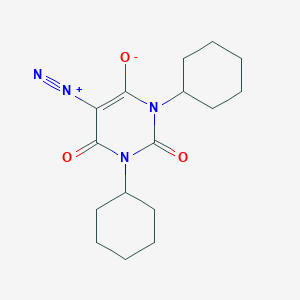
2,6-Di-tert-butyl-N,N,4-trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-N,N,4-trimethylaniline is an organic compound characterized by the presence of bulky tert-butyl groups and a trimethylated aniline structure. This compound is known for its steric hindrance, which influences its reactivity and applications in various fields.
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-N,N,4-trimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Di-tert-butyl-N,N,4-trimethylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-N,N,4-trimethylaniline finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s steric hindrance properties make it useful in studying enzyme-substrate interactions and protein folding mechanisms.
Medicine: Research has explored its potential as an antioxidant and its role in drug development for neuroprotective agents.
Industry: It is employed as an additive in lubricants and fuels to enhance stability and prevent oxidation.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-N,N,4-trimethylaniline involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups prevent close contact with reactive species, thereby stabilizing the compound and its derivatives. This property is particularly useful in preventing oxidative degradation and enhancing the longevity of materials .
Comparison with Similar Compounds
2,6-Di-tert-butyl-N,N,4-trimethylaniline can be compared with other similar compounds such as:
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers and fuels.
2,4,6-Tri-tert-butyl-N-methylaniline: Another sterically hindered amine, used in the synthesis of complex organic molecules and as a stabilizer.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetic industries.
Each of these compounds shares the characteristic bulky tert-butyl groups, which confer stability and resistance to oxidative degradation. this compound is unique in its specific applications in medicinal chemistry and enzyme studies due to its trimethylated aniline structure .
Properties
CAS No. |
116549-27-0 |
|---|---|
Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-N,N,4-trimethylaniline |
InChI |
InChI=1S/C17H29N/c1-12-10-13(16(2,3)4)15(18(8)9)14(11-12)17(5,6)7/h10-11H,1-9H3 |
InChI Key |
NCBIMZZCAFUDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)N(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)



iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)

![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
